7-(3-Piperidinylmethoxy)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-(piperidin-3-ylmethoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15-6-4-12-3-5-13(8-14(12)19-15)18-10-11-2-1-7-16-9-11/h3-6,8,11,16H,1-2,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTMOMAWXWINBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Coumarin Core
The foundational step in preparing 7-(3-Piperidinylmethoxy)-2H-chromen-2-one is the synthesis of the coumarin nucleus, which can be achieved through well-established methods such as the Pechmann or Knoevenagel reactions.
a. Pechmann Reaction:
This classical method involves condensation of phenols with β-keto esters under acidic conditions. For example, salicylaldehyde derivatives reacting with β-keto esters in the presence of sulfuric acid can yield 7-hydroxycoumarins, which serve as precursors for further functionalization.
b. Knoevenagel Condensation:
Salicylaldehyde derivatives and malonic acid or its derivatives are refluxed in ethanol with piperidine as a catalyst, producing hydroxycoumarins with high yields (up to 92%).
Functionalization at the 7-Position
To introduce the 7-alkoxy group, a typical approach involves the methylation or ethylation of the 7-hydroxycoumarin:
7-Hydroxycoumarin + Alkyl halide (e.g., methyl iodide or ethyl iodide) in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at room temperature or reflux yields 7-alkoxy derivatives .
This step is critical for subsequent substitution at the 7-position, providing a versatile handle for further modifications.
Introduction of the 3-Piperidinylmethoxy Group
The key step involves attaching the piperidinylmethoxy moiety at the 3-position of the coumarin ring. This is typically achieved via nucleophilic substitution or click chemistry approaches.
a. Nucleophilic Substitution:
Starting from 3-hydroxycoumarin derivatives, the hydroxyl group can be converted into a better leaving group (e.g., mesylate or tosylate) and then reacted with piperidine derivatives under suitable conditions to form the ether linkage.
b. Click Chemistry Approach:
Recent methods utilize azide-alkyne cycloaddition reactions. For example, azidoalkoxy coumarins can be reacted with propargylpiperidine derivatives to form the desired compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers high yields and regioselectivity.
Specific Synthetic Routes and Data
| Method | Starting Materials | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| Pechmann Reaction | Salicylaldehyde + β-keto ester | Reflux, sulfuric acid | 80-92% | Common for initial coumarin core |
| Knoevenagel Condensation | Salicylaldehyde + Malonic acid derivatives | Reflux, piperidine catalyst | 85-90% | Produces 7-hydroxycoumarins |
| Alkylation of Hydroxycoumarins | 7-Hydroxycoumarin + Alkyl halides | DMF, K₂CO₃, room temp/reflux | 75-85% | For 7-alkoxy derivatives |
| Ether Formation at C-3 | 3-Hydroxycoumarin derivatives + Piperidine derivatives | Mesylation/Tosylation + nucleophilic substitution | 70-80% | For attaching piperidinylmethoxy group |
| Click Reaction | Azidoalkoxy coumarins + Propargylpiperidine | Cu(I) catalysis, room temp | 80-95% | High regioselectivity and yields |
Research Findings and Optimization
Recent studies emphasize the efficiency of click chemistry for synthesizing this compound derivatives, citing high yields, mild conditions, and regioselectivity. The use of azide-alkyne cycloaddition allows for modular synthesis, enabling the rapid generation of diverse derivatives.
Furthermore, the alkylation of 7-hydroxycoumarins with alkyl halides under basic conditions remains a reliable method, with yields often exceeding 85%. The choice of solvent, temperature, and base significantly influences the reaction efficiency.
Notes on Purification and Characterization
Purification typically involves column chromatography using silica gel and suitable solvent systems (e.g., ethyl acetate/hexanes). Characterization is performed via NMR, IR, and mass spectrometry, confirming the structure and purity of intermediates and final compounds.
Chemical Reactions Analysis
Types of Reactions
7-(3-Piperidinylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: The piperidinylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce chroman-2-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: The compound shows promise in the development of therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Piperidinylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling and function.
Pathway Modulation: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 7-(3-Piperidinylmethoxy)-2H-chromen-2-one with structurally and functionally analogous compounds:
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Insights
Substituent Position and Activity: 7-Position Substitutions: The 7-position is critical for modulating biological activity. For example, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one exhibits antileishmanial activity due to its bulky 8-position substituent, which may hinder parasite enzyme binding . In contrast, this compound’s piperidine group enhances interactions with human enzymes like MAO-B and acetylcholinesterase (AChE) . Methyl Groups: Addition of 3,4-dimethyl groups (e.g., in ’s compound) increases lipophilicity and target binding, reducing IC50 values by ~40% compared to non-methylated analogues .
Piperidine vs.
Alkoxy Chain Length: Compounds with longer alkoxy chains (e.g., 7-((12-(4-allylphenoxy)dodecyl)oxy)-2H-chromen-2-one) demonstrate improved carbonic anhydrase XII inhibition (Ki: 4.3 nM) compared to shorter chains (Ki: 12.7 nM for propoxy derivatives) .
Dual-Target Inhibitors :
- Derivatives like 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one act as dual AChE/MAO-B inhibitors, offering synergistic benefits in Alzheimer’s disease treatment .
Contradictions and Limitations
- Activity-Specific Structural Requirements : Antileishmanial coumarins (e.g., ) prioritize bulky substituents (e.g., epoxide, furyl), whereas neuroprotective agents require smaller, flexible groups (e.g., piperidinylmethoxy) .
- Fluorescent Probes : Propargyloxy-substituted coumarins () lack therapeutic activity but excel in ROS detection, highlighting the trade-off between functionality and bioactivity .
Biological Activity
7-(3-Piperidinylmethoxy)-2H-chromen-2-one, a derivative of the chromenone family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its chromenone backbone, which is modified by a piperidinylmethoxy group at the 7-position. Its chemical formula is . The structural features of this compound contribute to its pharmacological properties, allowing it to interact with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : Similar compounds have shown the ability to interact with G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), modulating signaling pathways that affect cell proliferation and survival.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular metabolism and function.
Antimicrobial Activity
Research indicates that derivatives of chromenones exhibit antimicrobial properties. For instance, studies have shown that this compound demonstrates moderate inhibition against various bacterial strains:
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate inhibition |
| This compound | Escherichia coli | Moderate inhibition |
These findings suggest potential applications in treating infections.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent:
- Case Study on Cytotoxicity : In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound showed significant cytotoxicity at certain concentrations, leading to increased apoptosis rates.
| Cell Line | IC50 (μM) |
|---|---|
| B16-F10 | 10.4 ± 0.2 |
| HT29 | 10.9 ± 0.5 |
| Hep G2 | 8.8 ± 0.4 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer cell lines.
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Further studies are needed to elucidate these effects and their underlying mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
